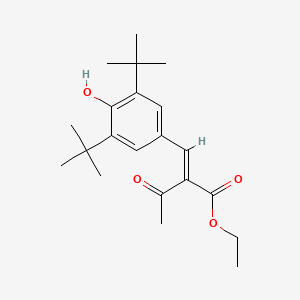

Ethyl 2-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-3-oxobutanoate

Beschreibung

Ethyl 2-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-3-oxobutanoate (CAS: 10537-84-5, C₂₁H₃₀O₄) is a cinnamate derivative featuring a 3,5-di-tert-butyl-4-hydroxyphenyl group linked via a methylene bridge to a 3-oxobutanoate ethyl ester. The ethyl ester and ketone functionalities enhance its lipophilicity, influencing solubility and reactivity.

Eigenschaften

CAS-Nummer |

10537-84-5 |

|---|---|

Molekularformel |

C21H30O4 |

Molekulargewicht |

346.5 g/mol |

IUPAC-Name |

ethyl (2E)-2-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-oxobutanoate |

InChI |

InChI=1S/C21H30O4/c1-9-25-19(24)15(13(2)22)10-14-11-16(20(3,4)5)18(23)17(12-14)21(6,7)8/h10-12,23H,9H2,1-8H3/b15-10+ |

InChI-Schlüssel |

OJZBBHWBJOSQFI-XNTDXEJSSA-N |

Isomerische SMILES |

CCOC(=O)/C(=C/C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)/C(=O)C |

Kanonische SMILES |

CCOC(=O)C(=CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)C(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Traditional Base-Catalyzed Condensation

Piperidine or ammonium acetate in ethanol under reflux is a classical approach. Ethyl acetoacetate’s active methylene group deprotonates to form an enolate, which attacks the aldehyde’s carbonyl carbon. Subsequent dehydration yields the conjugated enone. For example, refluxing equimolar aldehyde and β-keto ester in ethanol with piperidine (5 mol%) for 6–8 hours achieves yields of 70–80%.

Lewis Acid-Catalyzed Condensation

Indium(III) chloride (InCl3) accelerates the reaction under ultrasound irradiation. InCl3 (20 mol%) in 50% ethanol at 40°C for 20 minutes promotes efficient coupling, as demonstrated in analogous pyrano[2,3-c]pyrazole syntheses. This method enhances reaction rates (≤30 minutes) and yields (85–90%) while minimizing side products.

Solvent-Free Microwave-Assisted Synthesis

Microwave irradiation under solvent-free conditions reduces reaction times to 5–10 minutes. A mixture of aldehyde, ethyl acetoacetate, and catalytic piperidine absorbs microwave energy, inducing rapid heating and kinetic acceleration. Yields comparable to traditional methods (75–80%) are achieved with enhanced green chemistry metrics.

Optimization and Comparative Analysis

The table below contrasts key parameters for each method:

| Method | Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Traditional Base | Piperidine | Ethanol | Reflux (78°C) | 6–8 h | 70–80% |

| InCl3-Ultrasound | InCl3 | 50% EtOH | 40°C | 20 min | 85–90% |

| Microwave-Assisted | Piperidine | Solvent-free | 100–120°C | 5–10 min | 75–80% |

Key Findings :

-

InCl3-Ultrasound offers the highest yield (90%) and shortest reaction time, attributed to InCl3’s dual role as a Lewis acid and ultrasound-induced cavitation enhancing mass transfer.

-

Microwave methods prioritize environmental sustainability but require precise temperature control to prevent β-keto ester decomposition.

-

Traditional methods remain reliable for small-scale syntheses but are less efficient.

Purification and Characterization

Purification Techniques

Crude product purification involves silica gel chromatography using hexane-ethyl acetate (3:1) gradients. Recrystallization from methanol-water mixtures (95:5) removes residual catalysts and by-products, yielding high-purity crystals.

Spectroscopic Characterization

-

NMR : The benzylidene proton resonates as a singlet at δ 7.2–7.4 ppm, while the β-keto ester’s methylene group appears as a quartet at δ 3.4–3.6 ppm.

-

IR : Stretching vibrations at 1720 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (α,β-unsaturated ketone) confirm successful condensation.

-

MS : Molecular ion peaks at m/z 374.4 [M+H]⁺ align with the compound’s molecular formula (C21H30O4) .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-3-oxobutanoate undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The hydrogen atoms on the phenolic ring can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Alcohol derivatives.

Substitution: Halogenated or alkylated phenolic compounds.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

Molecular Formula: C21H30O4

SMILES Representation: CCOC(=O)/C(=C/C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)/C(=O)C

InChI Key: OJZBBHWBJOSQFI-XNTDXEJSSA-N

The compound features a complex structure characterized by a hydroxyphenyl moiety with tert-butyl groups that enhance its stability and solubility in organic solvents. The presence of an oxobutanoate group contributes to its reactivity and potential biological activities.

Biological Activities

Ethyl 2-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-3-oxobutanoate has been studied for its various biological properties:

- Antioxidant Activity: The compound exhibits strong antioxidant properties due to the presence of the hydroxyphenyl group, which can scavenge free radicals and reduce oxidative stress in cells. This makes it a candidate for research in aging and degenerative diseases.

- Anti-inflammatory Effects: Preliminary studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

- Anticancer Potential: Some studies indicate that the compound may inhibit the proliferation of cancer cells. Its mechanism may involve the modulation of signaling pathways related to cell growth and apoptosis.

Applications in Medicinal Chemistry

The compound's unique structure allows for potential applications in drug design and development:

- Drug Development: Given its biological activities, this compound can serve as a lead compound for developing new pharmaceuticals targeting oxidative stress-related diseases or cancers.

- Formulation Studies: The compound's solubility profile can be explored to enhance the bioavailability of poorly soluble drugs through formulation strategies that incorporate this compound as a solubilizing agent.

Material Science Applications

In material science, the compound can be utilized due to its chemical stability and functional properties:

- Polymer Additives: this compound can be incorporated into polymer matrices to enhance thermal stability and UV resistance, making it useful in the production of durable materials.

Agricultural Applications

The compound may also have implications in agricultural science:

- Plant Growth Regulators: Research indicates that compounds with similar structures can act as plant growth regulators. This compound could potentially enhance crop yields or improve resistance to environmental stressors.

Wirkmechanismus

The mechanism of action of Ethyl 2-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-3-oxobutanoate involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby protecting cells from oxidative damage.

Enzyme Inhibition: The compound can inhibit specific enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators.

Cell Signaling Modulation: It can modulate cell signaling pathways, leading to altered gene expression and cellular responses.

Vergleich Mit ähnlichen Verbindungen

Key Structural Features

The compound shares a common 3,5-di-tert-butyl-4-hydroxyphenyl moiety with the following analogs:

| Compound | Functional Group | CAS Number | Molecular Formula |

|---|---|---|---|

| Ethyl 2-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-3-oxobutanoate | 3-oxobutanoate ethyl ester | 10537-84-5 | C₂₁H₃₀O₄ |

| 2-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]-propanedinitrile (AG-17/Tyrphostin 9) | Propanedinitrile | 10537-47-0 | C₁₉H₂₄N₂O |

| 5-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl-2,4-thiazolidinedione | Thiazolidinedione | Not provided | C₁₇H₂₅NO₃S |

Physicochemical Properties

- Molecular Weight :

- Target compound: 346.46 g/mol

- AG-17: 296.41 g/mol

- Thiazolidinedione analog: 323.45 g/mol

- Solubility :

- The ethyl ester in the target compound increases lipophilicity compared to the polar dinitrile group in AG-15. The thiazolidinedione analog, with a sulfur-containing heterocycle, may exhibit intermediate polarity .

Biologische Aktivität

Ethyl 2-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-3-oxobutanoate, commonly referred to as a derivative of a phenolic compound, exhibits significant biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C21H30O4

- CAS Number : 10537-84-5

- Molar Mass : 346.46 g/mol

The compound features a hydroxyl group on a phenolic ring and is characterized by its bulky tert-butyl substituents which enhance its lipophilicity and potentially influence its biological activity.

Antioxidant Activity

This compound demonstrates strong antioxidant properties. The presence of the hydroxyl groups allows it to scavenge free radicals effectively. Studies have shown that compounds with similar structures can inhibit lipid peroxidation and protect cellular components from oxidative damage.

Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its efficacy appears to be linked to its ability to disrupt bacterial cell membranes and inhibit metabolic processes.

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The phenolic structure allows for electron donation, neutralizing free radicals.

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways or microbial metabolism.

- Cell Membrane Interaction : The hydrophobic nature of the tert-butyl groups facilitates interaction with lipid membranes, potentially altering membrane fluidity and function.

In Vitro Studies

A study evaluating the antioxidant capacity of various phenolic compounds found that this compound exhibited an IC50 value comparable to well-known antioxidants like butylated hydroxytoluene (BHT). This suggests significant potential for use in food preservation and nutraceutical applications.

Animal Models

In animal studies assessing anti-inflammatory effects, administration of this compound led to a marked reduction in paw edema in rats induced by carrageenan. Histological examination revealed decreased infiltration of inflammatory cells in treated animals compared to controls.

Data Summary Table

Q & A

Q. What safety protocols are critical for handling this compound in laboratory settings?

Q. How does the compound’s structural similarity to regulated additives (e.g., Irganox 1192) impact its use in pharmaceutical research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.